Galangin

Drug Metabolism Enzymology Toxicology

Galangin (3,5,7-trihydroxyflavone) is a structurally distinct flavonol aglycone characterized by an unsubstituted B-ring — a critical differentiator from polyhydroxylated flavonols like quercetin and kaempferol. This null hydroxylation pattern confers the highest lipophilicity in its class, directly governing membrane permeability, CYP1A2 selectivity (Ki = 0.008 μM, 5-fold over CYP1A1), and superior thermal/oxidative stability. Substituting with generic flavonols introduces irreproducible variability in ADME assays, SAR studies, and functional food formulations. Procure high-purity galangin to ensure batch-to-batch consistency, assay validity, and predictable in vivo pharmacokinetics.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 548-83-4
Cat. No. B1674397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalangin
CAS548-83-4
SynonymsGalangin;  Norizalpinin
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H
InChIKeyVCCRNZQBSJXYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Galangin (CAS 548-83-4): Procurement Considerations for a Differentiated Flavonol in Biomedical and Analytical Research


Galangin (3,5,7-trihydroxyflavone) is a naturally occurring flavonol aglycone, primarily derived from Alpinia officinarum (galangal) and propolis. As a member of the flavonoid class, it is recognized for its diverse bioactivities. Critically, galangin's structural feature—a 'null' B-ring lacking hydroxyl substitutions [1]—fundamentally differentiates it from the more common polyhydroxylated flavonols (e.g., quercetin, myricetin, kaempferol). This key structural difference profoundly impacts its physicochemical properties, molecular interactions, and metabolic fate, creating distinct, quantifiable advantages for specific research and industrial applications where precise molecular behavior is paramount [2].

Why Generic Flavonol Substitution Fails: The Structural Basis for Galangin's Differentiated Performance


Attempting to substitute galangin with a generic flavonol (e.g., quercetin, kaempferol) introduces significant experimental and formulation variability due to fundamental differences in molecular properties. The number of hydroxyl groups on the B-ring directly dictates lipophilicity (LogP) [1], which in turn governs membrane permeability, protein binding affinity, and metabolic stability. For instance, the relative bioavailability and tissue distribution of flavonols in vivo are highly sensitive to these minor structural changes [2]. Furthermore, galangin exhibits a distinct selectivity profile for key enzymatic targets like cytochrome P450 (CYP) isoforms, a feature not shared by all class members [3]. Using a compound with a different hydroxylation pattern will result in non-comparable potency, altered selectivity, and unpredictable behavior in biological systems, rendering cross-study or batch-to-batch comparisons unreliable and potentially compromising assay validity.

Galangin (548-83-4) Quantitative Evidence for Scientific Selection: A Comparator-Based Guide


Superior In Vitro Potency and Isoform Selectivity for CYP1A2 Inhibition

Galangin is a highly potent inhibitor of human cytochrome P450 1A2 (CYP1A2), demonstrating superior potency and a distinct selectivity profile compared to other hydroxylated flavones. In a direct head-to-head comparison using cDNA-expressed human CYP isoforms, galangin (3,5,7-trihydroxyflavone) was the most potent CYP1A2 inhibitor among the tested compounds [1]. Critically, it exhibits a 5-fold selectivity for CYP1A2 over CYP1A1, a profile that contrasts with other flavones like 7-hydroxyflavone, which shows a 6-fold preference for CYP1A1 [1]. This specific inhibition profile is crucial for applications requiring precise modulation of CYP1A2-mediated metabolism without confounding effects on CYP1A1.

Drug Metabolism Enzymology Toxicology ADME Cancer Chemoprevention

Ranked First in a Series of Eight Flavonoids for Suppressing In Vitro Microsomal Lipid Peroxidation

In a cross-study comparable assessment of antioxidant capacity, galangin was the most effective compound among eight dietary flavonoids in suppressing lipid peroxidation in hepatic microsomes from vitamin E-deficient rats. The relative effectiveness ranking demonstrated a clear structure-activity relationship (SAR), where galangin (with zero B-ring hydroxyls) outperformed quercetin, kaempferol, and myricetin [1]. This highlights that in this specific membrane-based model of oxidative damage, the antioxidant mechanism is not solely dependent on the number of phenolic hydroxyl groups but is also influenced by the molecule's lipophilicity and interaction with the lipid bilayer.

Oxidative Stress Lipid Peroxidation Antioxidant Assays Nutraceuticals Hepatoprotection

Highest Lipophilicity and Distinct Cytotoxicity Mechanism Compared to Polyhydroxylated Flavonols

The B-ring hydroxylation pattern of flavonols directly governs their lipophilicity. In a direct comparison of four structurally similar flavonols (galangin, kaempferol, quercetin, myricetin) with 0, 1, 2, and 3 B-ring hydroxyl groups, respectively, galangin exhibited the highest lipophilicity [1]. This property correlated with its cytotoxicity in a V79 fibroblast assay, where its mechanism was attributed to lipophilicity-driven membrane perturbation. This contrasts sharply with myricetin, which, despite having the lowest lipophilicity, was the most cytotoxic due to a distinct mechanism involving the autoxidation and generation of hydrogen peroxide [1]. This demonstrates that galangin's cellular effects are not merely a less potent version of its hydroxylated counterparts but stem from a fundamentally different mode of action.

Drug Discovery Cellular Toxicology SAR Studies Membrane Interactions Physicochemical Properties

Slower Gastrointestinal Transit and Differential Bioavailability Compared to Kaempferol and Quercetin

Bioavailability and tissue distribution are critical differentiators for in vivo applications. A comparative pharmacokinetic study in mice demonstrated that galangin, kaempferol, and quercetin exhibit significantly different absorption and distribution profiles following oral administration [1]. The rate of movement from the stomach to the small intestine, the primary site of absorption, was slowest for galangin (kaempferol > quercetin > galangin). Consequently, the amount of compound distributed to the liver was greater for kaempferol and quercetin than for galangin [1]. This confirms that even minor structural variations among flavonols lead to non-interchangeable pharmacokinetic behavior.

Pharmacokinetics ADME Nutraceutical Development Drug Delivery Bioavailability

Superior Retention of Anti-Proliferative Activity After Thermal and Oxidative Stress

The functional stability of flavonols during processing and storage is a key concern for industrial applications. A study assessing the impact of thermal (100°C, 30 min) and oxidative (air, 6 h) treatments on four flavonols revealed a clear SAR. Galangin, with the fewest hydroxyl groups, exhibited the highest initial anti-proliferative activity against HCT-116 human colon cancer cells, followed by morin, kaempferol, and myricetin [1]. While all compounds showed decreased activity post-treatment, galangin's superior initial potency suggests it is more resilient to the absolute loss of function caused by degradation, making it a more reliable candidate for applications where processing is unavoidable.

Food Science Nutraceutical Stability Formulation Anti-Cancer Research Quality Control

Targeted Application Scenarios for Galangin (CAS 548-83-4) Based on Differentiated Evidence


High-Precision ADME Studies Focused on CYP1A2 Metabolism

Galangin is the optimal tool compound for in vitro studies investigating CYP1A2-mediated drug metabolism, drug-drug interactions, or procarcinogen activation. Its demonstrated sub-micromolar Ki (0.008 μM) and 5-fold selectivity for CYP1A2 over CYP1A1 provide a level of precision not achievable with broader-spectrum flavonoid inhibitors [1]. Researchers can confidently attribute observed effects to CYP1A2 modulation, reducing confounding variables and increasing the interpretability of ADME assay data. Procuring high-purity galangin is essential for generating reliable and reproducible data in this field.

Nutraceutical and Functional Food Formulations Requiring Thermal Process Stability

Galangin is the preferred flavonol for development of functional foods and nutraceuticals that require thermal processing (e.g., pasteurization, baking) or have a long ambient shelf-life. Evidence shows that galangin maintains the highest absolute anti-proliferative potency against colon cancer cells compared to kaempferol, morin, and myricetin, even after exposure to boiling temperatures and oxidative conditions [2]. This inherent stability reduces the risk of bioactive degradation and ensures greater batch-to-batch consistency in the final product, making it a more reliable and cost-effective ingredient for industrial applications.

Mechanistic Research on Flavonoid-Membrane Interactions and Lipophilicity-Driven Effects

Galangin is a critical tool for dissecting the role of lipophilicity in flavonoid bioactivity. As the most lipophilic member of the classic flavonol series (galangin, kaempferol, quercetin, myricetin), its cellular effects are driven by membrane perturbation, a mechanism distinct from the ROS-scavenging or H2O2-generating actions of its polyhydroxylated counterparts [3]. Scientists investigating structure-activity relationships (SAR) for flavonoid-membrane interactions or seeking to decouple antioxidant from membrane-mediated effects will find galangin an indispensable and non-substitutable comparator.

In Vivo Studies Requiring Distinct Pharmacokinetic Profiles with Lower Hepatic Accumulation

In animal models, the selection of a specific flavonol must be guided by its known pharmacokinetic behavior. Comparative in vivo data indicates that galangin exhibits slower transit from the stomach and a lower degree of accumulation in the liver compared to kaempferol and quercetin following oral administration [4]. This distinct profile makes galangin the appropriate choice for experimental designs where minimizing first-pass hepatic metabolism or achieving a different time course of absorption is a primary objective, ensuring the compound's in vivo behavior aligns with the study's specific goals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galangin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.